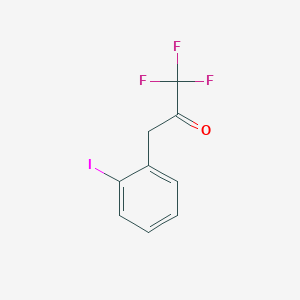

3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone

Descripción general

Descripción

The compound “3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone” is a complex organic molecule. It contains an iodophenyl group, which is a phenol that contains one or more covalently bonded iodine atoms . It also contains a trifluoro-2-propanone group, which is a type of ketone with three fluorine atoms attached to the alpha carbon .

Synthesis Analysis

While specific synthesis methods for “3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone” are not available, similar compounds such as 2-Iodophenylacetic acid can be prepared from 2-iodobenzyl cyanide . Modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .

Molecular Structure Analysis

The molecular structure of “3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone” would be determined by the arrangement of its atoms and the bonds between them. The iodophenyl group would likely contribute significant density to the molecule due to the large size and high atomic weight of iodine .

Chemical Reactions Analysis

The reactivity of “3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone” would depend on the specific arrangement of its atoms. The iodophenyl group is known to undergo a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone” would be determined by its molecular structure. For example, similar compounds like 3-Iodophenyl acetate have a density of 1.8±0.1 g/cm3, a boiling point of 283.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Oxidation and Reduction Reactions

- The oxidation of secondary alcohols, including derivatives similar to 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone, by potassium tetraoxoferrate(VI) has been studied. The research found that these reactions typically result in the formation of ketones with substantial enthalpies of activation, indicating potential applications in synthetic chemistry for the production of specific ketone compounds (Norcross et al., 1997).

Synthesis of Fluorine-containing Heterocycles

- 3-Dimethylhydrazono-1,1,1-trifluoro-2-propanone, a compound closely related to 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone, has been utilized as a synthetic equivalent for trifluoropyruvaldehyde. This application is significant in the synthesis of fluorine-containing heterocycles, demonstrating the compound's utility in creating fluorine-enriched pharmaceuticals and agrochemicals (Kamitori, 2003).

Enantioselective Synthesis

- Asymmetric synthesis of chiral alcohols, such as (S)-3-chloro-1-phenyl-1-propanol, has been conducted using reductases. These chiral intermediates are crucial in the synthesis of various antidepressant drugs. This research highlights the potential of using biocatalysis for the enantioselective synthesis of compounds related to 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone, offering a green alternative to traditional chemical synthesis methods (Choi et al., 2010).

Stereocontrolled Access to Epoxides

- Research on the kinetic resolution of alcohols related to 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone has provided stereocontrolled access to trifluoro epoxides. These epoxides are valuable intermediates in organic synthesis, potentially leading to the development of new materials and pharmaceuticals (Shimizu et al., 1996).

Cutinase Inhibition and Purification

- Trifluoromethyl ketones, structurally similar to 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone, have been found to inhibit cutinase activity. This property was utilized in the affinity purification of cutinases, indicating potential applications in studying enzyme inhibition and in the purification of specific enzymes for biotechnological applications (Wang et al., 2000).

Mecanismo De Acción

Target of Action

Iodophenols, which are organoiodides of phenol containing one or more covalently bonded iodine atoms, are known to interact with various biological targets .

Mode of Action

Iodophenols are known to be produced by electrophilic halogenation of phenol with iodine . This suggests that the compound might interact with its targets through electrophilic substitution reactions.

Biochemical Pathways

Iodophenols have been used in the synthesis of various biologically active compounds , suggesting that they might affect a wide range of biochemical pathways.

Pharmacokinetics

Iodophenols are known to be relatively stable and persistent, which might influence their bioavailability .

Result of Action

Iodophenols have been used in the synthesis of various biologically active compounds , suggesting that they might have diverse molecular and cellular effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,1,1-trifluoro-3-(2-iodophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IO/c10-9(11,12)8(14)5-6-3-1-2-4-7(6)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPSEKBWTADVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645251 | |

| Record name | 1,1,1-Trifluoro-3-(2-iodophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone | |

CAS RN |

898787-65-0 | |

| Record name | 1,1,1-Trifluoro-3-(2-iodophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-3-(2-iodophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)